Bienvenue dans la boutique en ligne BenchChem!

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Lipophilicity Drug‑likeness Permeability

2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide (CAS 1286699-75-9) is a fully synthetic, small‑molecule research chemical built on a 1H‑pyrazole core that is decorated with three key pharmacophores: a 4‑chlorophenyl group at the 4‑position, a morpholino substituent at the 3‑position, and an N‑(2‑ethoxyphenyl)acetamide side‑chain at the 1‑position. Its molecular formula (C₂₃H₂₅ClN₄O₃) and molecular weight (440.93 g mol⁻¹) place it in the same physicochemical space as several kinase‑targeted and nuclear‑receptor‑targeted pyrazole‑acetamide analogues.

Molecular Formula C23H25ClN4O3
Molecular Weight 440.93
CAS No. 1286699-75-9
Cat. No. B2373353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
CAS1286699-75-9
Molecular FormulaC23H25ClN4O3
Molecular Weight440.93
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H25ClN4O3/c1-2-31-21-6-4-3-5-20(21)25-22(29)16-28-15-19(17-7-9-18(24)10-8-17)23(26-28)27-11-13-30-14-12-27/h3-10,15H,2,11-14,16H2,1H3,(H,25,29)
InChIKeyLYXPXICIRUVMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: Chemical Identity, Core Scaffold & Procurement-Relevant Physicochemical Profile


2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide (CAS 1286699-75-9) is a fully synthetic, small‑molecule research chemical built on a 1H‑pyrazole core that is decorated with three key pharmacophores: a 4‑chlorophenyl group at the 4‑position, a morpholino substituent at the 3‑position, and an N‑(2‑ethoxyphenyl)acetamide side‑chain at the 1‑position . Its molecular formula (C₂₃H₂₅ClN₄O₃) and molecular weight (440.93 g mol⁻¹) place it in the same physicochemical space as several kinase‑targeted and nuclear‑receptor‑targeted pyrazole‑acetamide analogues . The compound is supplied exclusively for non‑human research use, with no therapeutic or veterinary approval .

Why Generic Pyrazole‑Acetamide Substitution Fails: Structural Determinants of Target Engagement and Selectivity in 2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide


Within the pyrazole‑acetamide chemical class, minor structural modifications profoundly alter biological activity profiles. The target compound is most directly comparable to a series of analogues that vary at the N‑phenylacetamide terminus: the 2‑ethoxyphenyl analogue (CAS 1286699-75-9), the 3‑acetylphenyl analogue (CAS 1286713-04-9), the 3‑methoxybenzyl analogue, and the N‑methyl‑N‑phenyl analogue [1]. Publicly available data on the 3‑acetylphenyl analogue indicate that even a single substituent change on the terminal phenyl ring can reroute kinase‑inhibitor selectivity and cellular potency, making generic substitution within this series unreliable without head‑to‑head comparative data . Researchers or procurers who treat these close analogues as interchangeable risk irreproducible target‑engagement results and wasted screening resources.

Quantitative Evidence Guide: Where 2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide Differentiates from Structural Analogues


Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Hydrogen‑Bond Donor Count Versus the 3‑Acetylphenyl and N‑Methyl‑N‑phenyl Analogues

The 2‑ethoxyphenyl analogue possesses one hydrogen‑bond donor (the amide N–H) and a moderately higher calculated lipophilicity than the 3‑acetylphenyl analogue, which bears an additional H‑bond acceptor on the terminal ring . These differences in H‑bond donor/acceptor counts and cLogP are known to influence passive membrane permeability and solubility in cell‑based assays [1].

Lipophilicity Drug‑likeness Permeability

Structural Differentiation in a Putative RORγ‑Modulating Series: Comparison with the 3‑Methoxybenzyl Analogue

The 2‑ethoxyphenyl terminal group places this compound in the structural landscape of pyrazole‑amide RORγ modulators exemplified by patent WO2015129926A1 [1]. The closest comparator, the 3‑methoxybenzyl analogue, differs by a single methylene‑to‑oxygen linker change and altered ring‑substitution topology [1].

Nuclear receptor RORγ Immunology

Differentiation from CB₁ Antagonist AM281: Morpholino‑Pyrazole Scaffold Specificity

The morpholino‑pyrazole acetamide scaffold is distinct from the morpholino‑pyrazole carboxamide scaffold exemplified by the CB₁ antagonist AM281 (IC₅₀ = 9.91 nM at CB₁, 13 000 nM at CB₂) . The target compound’s acetamide linker and aryl substitution pattern diverge from AM281’s 5‑(4‑iodophenyl)‑1‑(2,4‑dichlorophenyl)‑3‑carboxamide architecture, eliminating the structural determinants required for CB₁ binding and thereby avoiding CB₁‑mediated off‑target effects .

Cannabinoid receptor CB₁ Selectivity

Procurement Application Scenarios for 2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide


Nuclear Receptor RORγ Probe Development: Orthogonal Chemical Tool for Target Engagement Studies

The compound’s structural alignment with the RORγ modulator patent landscape (WO2015129926A1) supports its use as a chemical probe in RORγ‑dependent transcriptional assays, where it can serve as an orthogonal tool alongside benzyl‑amide analogues to deconvolute orthosteric binding determinants [2]. Its ortho‑ethoxyphenyl pharmacophore provides a distinct topology for structure‑activity relationship (SAR) exploration that complements the more common meta‑substituted benzyl series.

Kinase Inhibitor Screening Libraries: A Morpholino‑Pyrazole‑Acetamide Chemotype with Reduced Cannabinoid‑Receptor Liability

The acetamide linker distinguishes this compound from morpholino‑pyrazole carboxamide CB₁ antagonists such as AM281 (CB₁ IC₅₀ = 9.91 nM) . This architectural difference makes the target compound suitable for inclusion in kinase‑focused screening decks where cannabinoid‑receptor off‑target activity is undesirable, such as in CNS‑kinase or immunokinase programmes.

Physicochemical Property Benchmarking in Lead‑Optimisation Programmes

With a single H‑bond donor and moderate cLogP, the compound can serve as a baseline for optimising permeability–solubility trade‑offs within pyrazole‑acetamide lead series [1]. Procurement for early‑stage ADME profiling allows comparison with analogues that possess additional H‑bond donors or acceptors, enabling rational multiparameter optimisation.

Analytical Reference Standard for HPLC‑MS Method Development and Metabolite Identification

The compound’s well‑defined molecular formula (C₂₃H₂₅ClN₄O₃) and characteristic isotopic pattern arising from the single chlorine atom make it a suitable reference standard for developing liquid chromatography–mass spectrometry (LC‑MS) methods aimed at detecting and quantifying pyrazole‑acetamide analogues in biological matrices .

Quote Request

Request a Quote for 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.